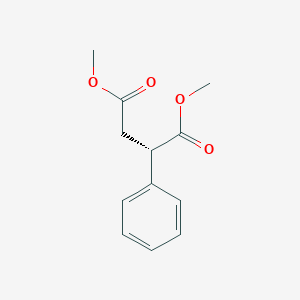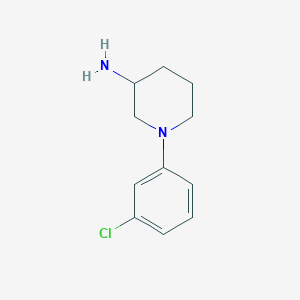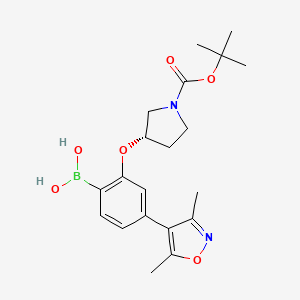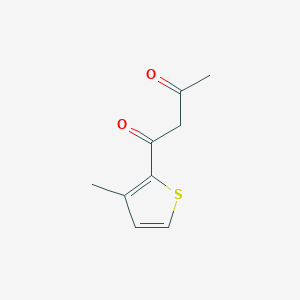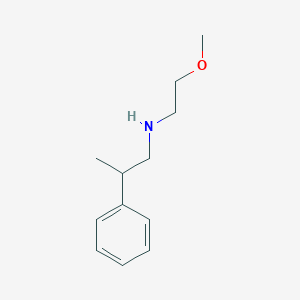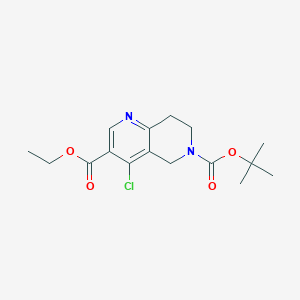![molecular formula C17H27N3O B13085976 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amination: The amino group is added through a reductive amination process, often using reagents such as sodium cyanoborohydride.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the piperidine ring and benzyl group.
Benzylamine: Contains the benzyl group but lacks the piperidine ring and additional amino groups.
Piperidine: The core structure of the compound, but without the additional functional groups.
Uniqueness
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one is unique due to its combination of a piperidine ring, benzyl group, and multiple amino groups
特性
分子式 |
C17H27N3O |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H27N3O/c1-14(18)17(21)20-11-7-6-10-16(20)13-19(2)12-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,18H2,1-2H3/t14?,16-/m0/s1 |
InChIキー |
HTQJBDSJAJZALQ-WMCAAGNKSA-N |
異性体SMILES |
CC(C(=O)N1CCCC[C@H]1CN(C)CC2=CC=CC=C2)N |
正規SMILES |
CC(C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



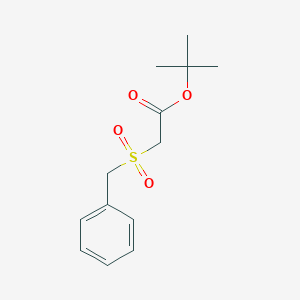
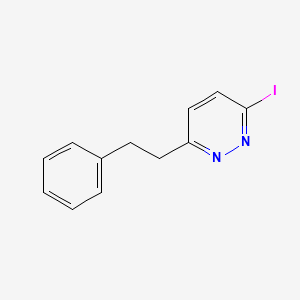
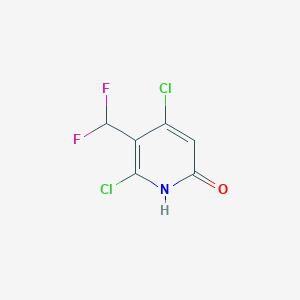
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
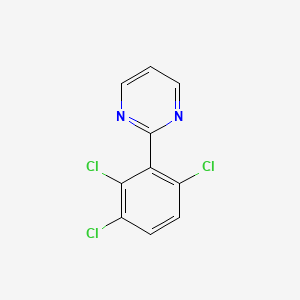
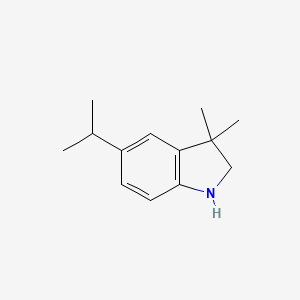
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
